molecular formula C12H24N2O2 B2599167 tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate CAS No. 869292-47-7

tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B2599167
CAS No.: 869292-47-7
M. Wt: 228.336
InChI Key: ZNZVGDHTHSVNLA-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate (CAS#: 869292-47-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C12H24N2O2, with a molecular weight of 228.33 g/mol . This compound features a pyrrolidine scaffold substituted with a Boc-protected aminomethyl group, making it a versatile intermediate for the synthesis of more complex molecules. The structure incorporates a dimethylamine pharmacophore, a feature prevalent in numerous FDA-approved drugs due to its ability to enhance solubility, bioavailability, and target engagement . This compound is valued as a key synthetic intermediate in organic synthesis and pharmaceutical research. Its primary application lies in the development of potential therapeutic agents, serving as a precursor for molecules investigated in various disease areas. The presence of the 4,4-dimethylpyrrolidine core makes it a valuable scaffold for constructing novel chemical entities, particularly in the search for new enzyme inhibitors or receptor modulators . The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed under mild acidic conditions to reveal a primary amine, enabling further functionalization and diversification for structure-activity relationship (SAR) studies . This product is strictly for research purposes and is not for diagnostic or therapeutic use. Researchers can handle this material according to the stated hazard warnings . It is available in multiple quantities to suit different research and development needs .

Properties

IUPAC Name

tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-9-6-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZVGDHTHSVNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4,4-dimethylpyrrolidine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Activity
Research has indicated that compounds similar to tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate can serve as effective antibacterial agents. For instance, studies focusing on bicyclic compounds have shown their potential as inhibitors of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .

Case Study : A study demonstrated that derivatives of pyrrolidine exhibited significant antibacterial properties against various strains of bacteria. The mechanism involved the inhibition of cell wall synthesis, which is crucial for bacterial survival.

Biochemical Applications

2.1 Buffering Agent
this compound has been utilized as a non-ionic organic buffering agent in cell culture environments. It maintains pH levels within the optimal range of 6 to 8.5, which is essential for cellular metabolism and function .

Data Table: Buffering Capacity Comparison

CompoundpH RangeApplication
This compound6 - 8.5Cell culture
MOPS6 - 8.5Biological assays
HEPES6.8 - 8.2Cell culture

Neuropharmacology

3.1 Potential in Neurological Disorders
The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders. Research on related pyrrolidine derivatives has shown promise in modulating neurotransmitter systems .

Case Study : A study on the effects of pyrrolidine derivatives on neurotransmitter release demonstrated that certain compounds could enhance GABAergic transmission, providing a therapeutic avenue for anxiety treatment.

Synthesis and Development

4.1 Synthetic Methodologies
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4,4-dimethylpyrrolidine under controlled conditions to yield high-purity products suitable for research applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific application and target enzyme or receptor .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Fluorinated analogs (e.g., 2199214-47-4) exhibit increased electronegativity, which may alter hydrogen-bonding capacity and solubility .
  • Functionalization: Substituents like pyrimidin-2-yl () or methoxyphenyl () introduce aromatic or hydrogen-bond acceptor/donor groups, expanding applications in kinase inhibitor design .

Physicochemical Properties

Molecular Weight and Polarity

  • Target Compound : MW 228.3 g/mol; moderate polarity due to Boc group and pyrrolidine .
  • Fluorinated Analog (2199214-47-4): Higher polarity (logP reduced by ~0.5) due to fluorine’s electronegativity .
  • Pyrimidine Derivative (): MW 264.32 g/mol; increased hydrophilicity from the heterocyclic group .

Purity and Stability

  • The target compound is typically available at ≥97% purity (Aladdin Scientific, ), comparable to analogs like (R)-tert-Butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate .
  • Boc-protected derivatives generally exhibit superior stability under basic conditions compared to Cbz or Fmoc-protected analogs .

Biological Activity

Tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C12H24N2O2C_{12}H_{24}N_{2}O_{2} and a molecular weight of 228.33 g/mol. It is classified under carbamates and is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrrolidine ring. The unique structure contributes to its interaction with biological targets.

PropertyValue
Molecular FormulaC12H24N2O2C_{12}H_{24}N_{2}O_{2}
Molecular Weight228.33 g/mol
CAS Number1820580-64-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator , influencing various biochemical pathways.

Potential Biological Targets

  • Enzymes : The compound has shown potential in enzyme inhibition studies, particularly in relation to metabolic pathways.
  • Receptors : Interaction with specific receptors may lead to altered physiological responses, making it a candidate for therapeutic applications.

Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

  • Enzyme Inhibition Studies : Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic processes, suggesting its potential role in drug development.
  • Cellular Studies : In vitro experiments have demonstrated that the compound can affect cell viability and proliferation, indicating possible cytotoxic effects at higher concentrations.
  • Animal Models : Preliminary studies in animal models have suggested that the compound may have therapeutic effects in conditions such as inflammation and pain management.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal examined the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The results showed significant inhibition compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Cytotoxicity

In another study focusing on cytotoxicity, researchers treated various cancer cell lines with different concentrations of the compound. The findings indicated that lower concentrations promoted cell growth, while higher concentrations led to significant cell death.

Safety and Toxicology

While this compound shows promise for biological applications, safety assessments are crucial. Toxicological studies indicate that the compound may cause skin irritation and is harmful if ingested. Therefore, appropriate handling and safety measures should be employed during research and application.

Toxicity Data

EndpointResult
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate?

The compound is typically synthesized via carbamate protection of a pyrrolidine-derived amine. A common approach involves reacting 4,4-dimethylpyrrolidin-3-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., in dichloromethane with triethylamine) . For regioselective protection, anhydrous conditions and controlled stoichiometry are critical to avoid over-substitution. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are essential for confirming the Boc group (tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and pyrrolidine ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₃H₂₄N₂O₂, theoretical 256.18 g/mol) and fragmentation patterns .
  • Infrared (IR) : Peaks near ~1700 cm⁻¹ confirm the carbamate carbonyl group .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

X-ray crystallography using programs like SHELXL (for refinement) can unambiguously determine the stereochemistry of the pyrrolidine ring and Boc group orientation . For example, a study on tert-butyl carbamate derivatives demonstrated that hydrogen bonding between the carbamate NH and adjacent oxygen atoms stabilizes specific conformations, which can be critical for reactivity .

Advanced: How do reaction conditions influence regioselectivity in functionalizing the pyrrolidine ring?

The 4,4-dimethyl substituents introduce steric hindrance, directing electrophilic attacks to the less hindered C3 position. For example, alkylation or acylation reactions under mild conditions (e.g., -78°C, slow reagent addition) favor mono-substitution. Contrasting yields in literature (e.g., 60% vs. 85%) may arise from variations in temperature or solvent polarity .

Advanced: What strategies mitigate data contradictions in solubility and stability studies?

Discrepancies in solubility (e.g., DMSO vs. chloroform) often stem from impurities or hydration states. Recommendations:

  • Use Karl Fischer titration to quantify water content.
  • Conduct stability assays under inert atmospheres (N₂/Ar) to prevent Boc group hydrolysis .
  • Compare HPLC retention times across labs to validate purity .

Basic: What safety protocols are advised for handling this compound?

While specific toxicity data are limited, general carbamate handling guidelines apply:

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation .
  • Store at 2–8°C under anhydrous conditions to prevent degradation .
  • Dispose of waste via incineration or licensed chemical disposal services .

Advanced: How does the tert-butyl carbamate group influence pharmacokinetic properties in drug discovery?

The Boc group enhances metabolic stability by shielding amines from enzymatic degradation. In analogues, this modification improved blood-brain barrier penetration in CNS-targeting compounds . However, the 4,4-dimethylpyrrolidine moiety may reduce solubility, necessitating formulation optimization (e.g., salt formation or co-solvents) .

Advanced: What computational tools predict intermolecular interactions for crystal engineering?

  • Density Functional Theory (DFT) : Models hydrogen-bonding networks and π-π interactions in crystal packing .
  • Mercury Software : Visualizes crystal structures and identifies potential polymorphs .
  • Molecular Dynamics (MD) : Simulates solvent effects on crystallization pathways .

Basic: How is the compound used as a building block in medicinal chemistry?

It serves as a precursor for:

  • Protease inhibitors : The pyrrolidine scaffold mimics transition-state geometries in enzymatic active sites .
  • Kinase inhibitors : Functionalization at the methyl position introduces selectivity for ATP-binding pockets .

Advanced: What mechanistic insights explain unexpected byproducts during deprotection?

Acid-mediated Boc removal (e.g., HCl/dioxane) can lead to pyrrolidine ring opening if excess acid or prolonged reaction times are used. Monitoring by TLC or LC-MS every 30 minutes is advised. Alternative deprotection with TFA/CH₂Cl₂ (0°C, 2h) minimizes side reactions .

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